

Crystal structure of ammonium saccharin

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Compound of Interest

Compound Name: Ammonium saccharin

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An In-depth Technical Guide on the Crystal Structure of Ammonium Saccharin

This guide presents a comprehensive analysis of the crystal structure of **ammonium saccharin**, $\text{NH}_4^+ \cdot \text{C}_7\text{H}_4\text{NO}_3\text{S}^-$. It is intended for researchers, scientists, and drug development professionals, providing detailed crystallographic data, experimental methodologies, and a visual representation of the structural determination workflow.

Core Crystallographic Data

The crystal structure of **ammonium saccharin** has been elucidated through single-crystal X-ray diffraction, revealing a triclinic crystal system. The fundamental crystallographic data are summarized in the table below for precise and convenient reference.

Parameter	Value
Chemical Formula	C ₇ H ₈ N ₂ O ₃ S
Formula Weight	200.21 g/mol
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	7.1513(6) Å
b	8.2054(6) Å
c	8.3385(6) Å
α	117.264(6)°
β	96.049(6)°
γ	100.497(6)°
Volume	405.89(6) Å ³
Z (Formula units per unit cell)	2
Temperature	298(2) K
Radiation	Mo Kα (λ = 0.71073 Å)

Experimental Protocols

The determination of the crystal structure of **ammonium saccharin** involves several key experimental stages, from synthesis to data analysis. The methodologies employed are detailed below.

Synthesis and Crystallization

Ammonium saccharin is synthesized through the reaction of saccharin with aqueous ammonia.[1] In a typical procedure, saccharin is dissolved in a suitable solvent, and a stoichiometric amount of ammonium hydroxide is added. This solution is then allowed to

undergo slow evaporation at room temperature. Over a period of several days, this process yields single crystals of sufficient size and quality for X-ray diffraction analysis.

X-ray Data Collection

A selected single crystal of **ammonium saccharin**, with approximate dimensions of 0.55 x 0.55 x 0.55 mm, is mounted on a goniometer head of a diffractometer. For the published structure, data were collected on an Enraf-Nonius CAD-4 VAX/PC diffractometer.^[2] The instrument was equipped with graphite-monochromated Mo K α radiation. The unit cell parameters were determined and refined using 25 reflections. Data collection is performed by a series of scans to measure the intensities of a large number of reflections.

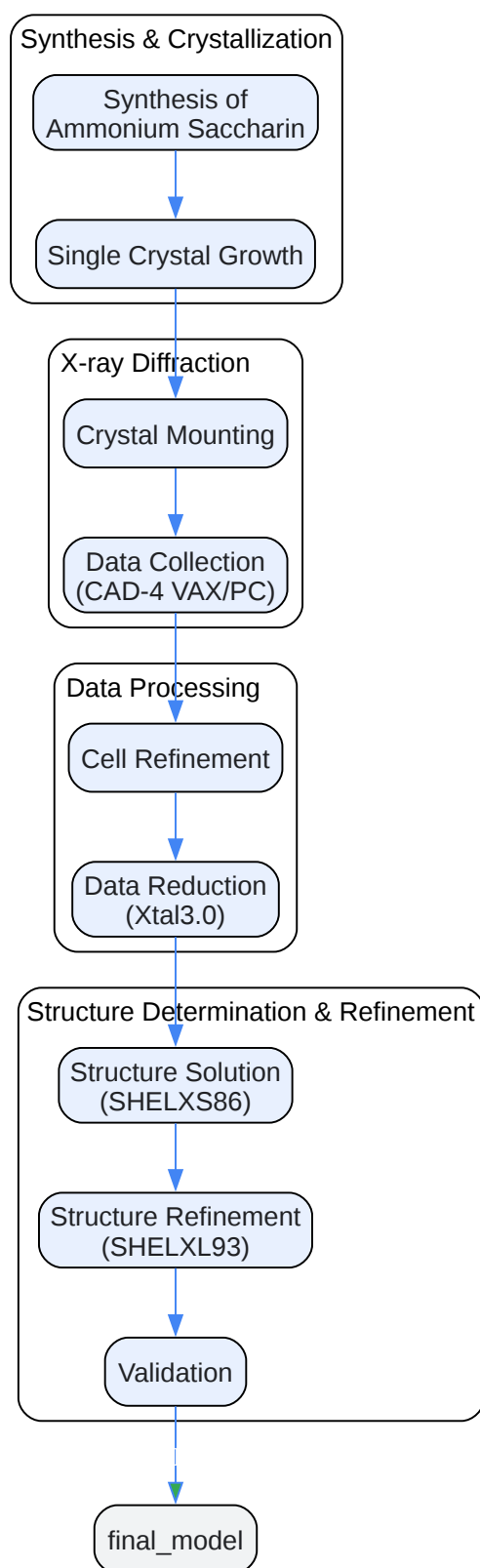
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods with the SHELXS86 program.^[2] This program determines the phases of the structure factors, which allows for the calculation of an initial electron density map and the identification of atomic positions.

The structural model is then refined using a full-matrix least-squares method on F^2 with the SHELXL93 software.^[2] During refinement, the atomic coordinates and anisotropic displacement parameters for non-hydrogen atoms are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from a difference Fourier map and refined isotropically.

Structural Determination Workflow

The logical progression from chemical synthesis to the final, validated crystal structure is a multi-step process. The following diagram illustrates this experimental and computational workflow.



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Caption: The workflow for determining the crystal structure of **ammonium saccharin**.

Structural Insights

The crystal structure of **ammonium saccharin** is characterized by the ionic pairing of ammonium cations and saccharinate anions. These ions are interconnected through a network of hydrogen bonds, forming a two-dimensional layered arrangement.[2] The ammonium ion participates in hydrogen bonding with the oxygen atoms of the sulfonyl and carbonyl groups, as well as the nitrogen atom of the saccharinate anion, which contributes to the overall stability of the crystal lattice.

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References

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